molecular formula C14H17N3OS B11843634 Butanamide, 2-amino-4-(methylthio)-N-8-quinolinyl-, (2S)- CAS No. 587832-38-0

Butanamide, 2-amino-4-(methylthio)-N-8-quinolinyl-, (2S)-

Cat. No.: B11843634
CAS No.: 587832-38-0
M. Wt: 275.37 g/mol
InChI Key: GRMLCRHYLSDBHS-NSHDSACASA-N
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Description

(S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a methylthio group, and a quinolinyl group attached to a butanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide typically involves multi-step organic synthesis. One common approach is to start with the appropriate quinoline derivative and introduce the butanamide moiety through a series of reactions, including amination and thiolation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for large-scale reactions, and implementing purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

(S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets. The amino and quinolinyl groups can form hydrogen bonds and π-π interactions with proteins or enzymes, influencing their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide: shares similarities with other quinoline derivatives and amino acid analogs.

    Quinoline derivatives: These compounds often exhibit similar chemical reactivity and biological activity.

    Amino acid analogs: Compounds with similar amino and thiol groups may have comparable properties.

Uniqueness

What sets (S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide apart is its specific combination of functional groups, which allows for unique interactions and reactivity. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

587832-38-0

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

(2S)-2-amino-4-methylsulfanyl-N-quinolin-8-ylbutanamide

InChI

InChI=1S/C14H17N3OS/c1-19-9-7-11(15)14(18)17-12-6-2-4-10-5-3-8-16-13(10)12/h2-6,8,11H,7,9,15H2,1H3,(H,17,18)/t11-/m0/s1

InChI Key

GRMLCRHYLSDBHS-NSHDSACASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=CC=CC2=C1N=CC=C2)N

Canonical SMILES

CSCCC(C(=O)NC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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